molecular formula C11H9F7O3S B1299337 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate CAS No. 312-66-3

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate

Cat. No.: B1299337
CAS No.: 312-66-3
M. Wt: 354.24 g/mol
InChI Key: NVBRUIASHQWABC-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate is an organic compound with the chemical formula C11H9F7O3S . It is known for its unique properties, including high thermal and chemical stability, and low solubility in water. This compound is often used in various industrial applications due to its ability to enhance the performance of materials by imparting properties such as fire resistance and hydrophobicity .

Mechanism of Action

Target of Action

It’s known that this compound is used in the field of polymer chemistry , suggesting that its targets could be related to polymerization processes.

Mode of Action

It’s known that this compound is involved in the copolymerization processes . In these processes, it likely interacts with other monomers to form polymers.

Result of Action

It’s known that this compound is used in the formation of polymers , suggesting that its action results in the creation or modification of polymer structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate typically involves the following steps :

    Reaction of 4-methylbenzenesulfonic acid with a fluorinating agent: This step produces 4-fluorobenzenesulfonic acid.

    Reaction of 4-fluorobenzenesulfonic acid with chlorobutane: This results in the formation of 2,2,3,3,4,4,4-heptafluorobutylbenzenesulfonic acid.

    Neutralization with a base: The final step involves neutralizing the acid to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced equipment to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate is unique due to its combination of a fluorinated chain and a sulfonate group. This combination imparts both hydrophobicity and the ability to participate in various chemical reactions, making it a versatile compound for a wide range of applications .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F7O3S/c1-7-2-4-8(5-3-7)22(19,20)21-6-9(12,13)10(14,15)11(16,17)18/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBRUIASHQWABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366248
Record name 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-66-3
Record name 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

For example, to prepare 1,1-dichloro-2,2,3,3,4,4,4-heptafluorobutane, 2,2,3,3,4,4,4-heptafluorobutanol and p-toluenesulfonyl chloride are reacted to form 2,2,3,3,4,4,4-heptafluorobutyl-p-toluenesulfonate. Then, N-methylpyrrolidone, lithium chloride, and the 2,2,3,3,4,4,4-heptafluorobutyl-p-toluenesulfonate are reacted to form 1-chloro-2,2,3,3,4,4,4-heptafluorobutane. Finally, chlorine and the 1-chloro-2,2,3,3,4,4,4-heptafluorobutane are reacted to form the 1,1-dichloro-2,2,3,3,4,4,4-heptafluorobutane.
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1,1-dichloro-2,2,3,3,4,4,4-heptafluorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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